molecular formula C11H14BrCl B14049218 1-(3-Bromopropyl)-5-chloro-2-ethylbenzene

1-(3-Bromopropyl)-5-chloro-2-ethylbenzene

Cat. No.: B14049218
M. Wt: 261.58 g/mol
InChI Key: KSBPZEKYONLFHQ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-5-chloro-2-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to a propyl chain, a chlorine atom attached to the benzene ring, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-5-chloro-2-ethylbenzene typically involves the bromination of 5-chloro-2-ethylbenzene followed by the alkylation with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like aluminum chloride to facilitate the electrophilic aromatic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-5-chloro-2-ethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium amide, thiourea.

    Bases: Potassium tert-butoxide for elimination reactions.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Substitution: Formation of amines or thiols.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

1-(3-Bromopropyl)-5-chloro-2-ethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-ethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The chlorine atom on the benzene ring can also influence the compound’s reactivity by stabilizing intermediates through electron-withdrawing effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H14BrCl

Molecular Weight

261.58 g/mol

IUPAC Name

2-(3-bromopropyl)-4-chloro-1-ethylbenzene

InChI

InChI=1S/C11H14BrCl/c1-2-9-5-6-11(13)8-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

KSBPZEKYONLFHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)Cl)CCCBr

Origin of Product

United States

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